molecular formula C12H15N3OS B2711497 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 663181-81-5

5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2711497
CAS No.: 663181-81-5
M. Wt: 249.33
InChI Key: AMUFUVJIBIEAFX-UHFFFAOYSA-N
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Description

5-Benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 2-methoxyethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-Benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and biological pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The triazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar chemical properties.

    Benzyl Triazole Derivatives: Compounds with benzyl groups attached to the triazole ring.

    Methoxyethyl Triazole Derivatives: Compounds with methoxyethyl groups attached to the triazole ring.

Uniqueness

5-Benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of the benzyl and methoxyethyl groups, which impart distinct chemical properties and potential biological activities. This combination makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

3-benzyl-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-16-8-7-15-11(13-14-12(15)17)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUFUVJIBIEAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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